molecular formula C17H18O3 B8392976 3-(p-t-Butylphenoxy)benzoic acid

3-(p-t-Butylphenoxy)benzoic acid

Cat. No. B8392976
M. Wt: 270.32 g/mol
InChI Key: ROGLGNABCCLHDI-UHFFFAOYSA-N
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Patent
US05385917

Procedure details

To a solution of 3-bromobenzonitrile (4.35 g, 23.9 mmol) and p-t-butylphenol (4.30 g, 28.7 mmol) in pyridine (45 ml) were added potassium carbonate (6.61 g, 47.8 mmol) and cupric oxide (3.42 g, 43 mmol), and the resultant mixture was refluxed for 46 hours. The reaction mixture was poured into saturated potassium hydrogensulfate solution and extracted with ethyl acetate. The organic layer was concentrated, and the residue was dissolved in ethylene glycol (20 ml), mixed with 2N potassium hydroxide solution (130 ml) and refluxed for 20 hours. The reaction mixture was poured into chilled water and extracted with diethyl ether under acidic conditions. The organic layer was dried and concentrated. The residue was chromatographed on a silica gel column to give the titled compound (3.46 g, yield 54%).
Quantity
4.35 g
Type
reactant
Reaction Step One
Quantity
4.3 g
Type
reactant
Reaction Step One
Quantity
6.61 g
Type
reactant
Reaction Step One
[Compound]
Name
cupric oxide
Quantity
3.42 g
Type
reactant
Reaction Step One
Quantity
45 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
54%

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][CH:9]=1)C#N.[C:10]([C:14]1[CH:19]=[CH:18][C:17]([OH:20])=[CH:16][CH:15]=1)([CH3:13])([CH3:12])[CH3:11].[C:21](=[O:24])([O-])[O-:22].[K+].[K+].S([O-])(O)(=O)=O.[K+]>N1C=CC=CC=1>[C:10]([C:14]1[CH:15]=[CH:16][C:17]([O:20][C:2]2[CH:9]=[C:8]([CH:7]=[CH:4][CH:3]=2)[C:21]([OH:22])=[O:24])=[CH:18][CH:19]=1)([CH3:13])([CH3:11])[CH3:12] |f:2.3.4,5.6|

Inputs

Step One
Name
Quantity
4.35 g
Type
reactant
Smiles
BrC=1C=C(C#N)C=CC1
Name
Quantity
4.3 g
Type
reactant
Smiles
C(C)(C)(C)C1=CC=C(C=C1)O
Name
Quantity
6.61 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
cupric oxide
Quantity
3.42 g
Type
reactant
Smiles
Name
Quantity
45 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Two
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)(O)[O-].[K+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
CONCENTRATION
Type
CONCENTRATION
Details
The organic layer was concentrated
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in ethylene glycol (20 ml)
ADDITION
Type
ADDITION
Details
mixed with 2N potassium hydroxide solution (130 ml)
TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 20 hours
Duration
20 h
ADDITION
Type
ADDITION
Details
The reaction mixture was poured
TEMPERATURE
Type
TEMPERATURE
Details
into chilled water
EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether under acidic conditions
CUSTOM
Type
CUSTOM
Details
The organic layer was dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was chromatographed on a silica gel column

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)C1=CC=C(OC=2C=C(C(=O)O)C=CC2)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 3.46 g
YIELD: PERCENTYIELD 54%
YIELD: CALCULATEDPERCENTYIELD 53.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.